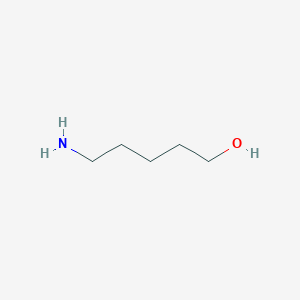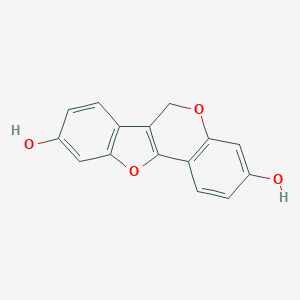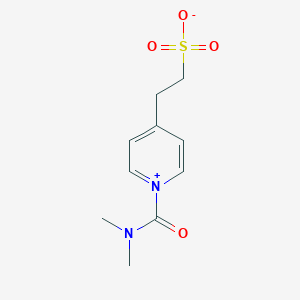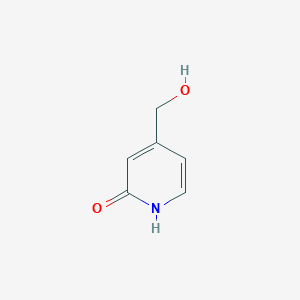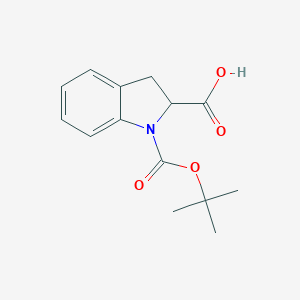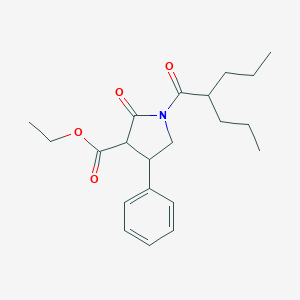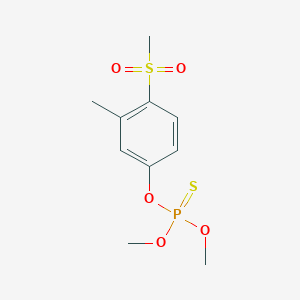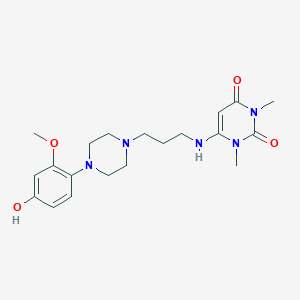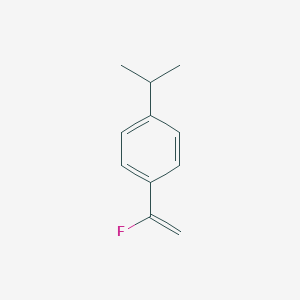
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene, also known as FEB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FEB is a derivative of benzene and is classified as an arylalkene. It is a colorless liquid with a molecular weight of 162.22 g/mol and a boiling point of 100-101°C.
Mecanismo De Acción
The mechanism of action of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is not fully understood, but it is believed to act as a nucleophile in organic reactions. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is also known to undergo addition reactions with various electrophiles, such as aldehydes and ketones.
Efectos Bioquímicos Y Fisiológicos
Limited research has been conducted on the biochemical and physiological effects of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene. However, studies have shown that 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene has low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene in lab experiments is its high reactivity, which allows for efficient synthesis of organic molecules. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is also relatively easy to handle and has low toxicity, making it a safe option for researchers. However, one limitation of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for the use of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene in scientific research. One area of interest is the development of new materials, such as organic semiconductors and light-emitting diodes. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene may also be used in the synthesis of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action and potential applications of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene in organic chemistry.
Métodos De Síntesis
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene can be synthesized through a variety of methods, including the reaction of 1,4-dihalobenzene with a fluoroalkene in the presence of a palladium catalyst. Other methods involve the use of Grignard reagents or the reduction of nitrobenzene with a fluoroalkene.
Aplicaciones Científicas De Investigación
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene has shown promising results in various scientific research applications. It has been used as a ligand in metal-catalyzed cross-coupling reactions, which are important in the synthesis of organic molecules. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene has also been used in the development of new materials, such as conducting polymers and liquid crystals.
Propiedades
Número CAS |
133367-98-3 |
|---|---|
Nombre del producto |
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene |
Fórmula molecular |
C11H13F |
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
1-(1-fluoroethenyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13F/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,3H2,1-2H3 |
Clave InChI |
WGKCXMSQAOAXIM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=C)F |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=C)F |
Sinónimos |
Benzene, 1-(1-fluoroethenyl)-4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



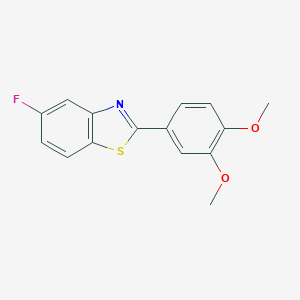
![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
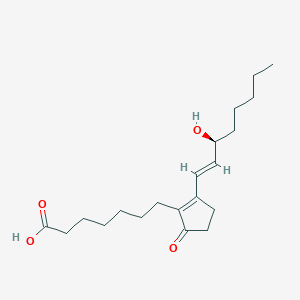
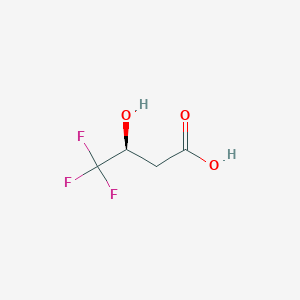
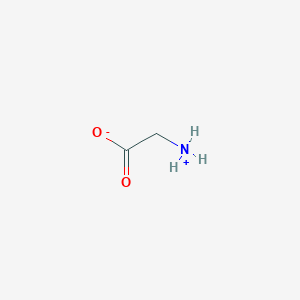
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)
